1,3-Diiodo-2-fluoro-5-(trifluoromethylthio)benzene
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Overview
Description
1,3-Diiodo-2-fluoro-5-(trifluoromethylthio)benzene: is an organofluorine compound characterized by the presence of iodine, fluorine, and trifluoromethylthio groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diiodo-2-fluoro-5-(trifluoromethylthio)benzene typically involves the following steps:
Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Trifluoromethylthiolation: The trifluoromethylthio group is introduced using reagents like trifluoromethylthiolating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atoms.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate under mild conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products Formed
Substitution Products: Compounds with different nucleophiles replacing the iodine atoms.
Oxidation Products: Compounds with higher oxidation states of iodine.
Reduction Products: Compounds with lower oxidation states of iodine.
Coupling Products: Complex molecules formed through carbon-carbon bond formation.
Scientific Research Applications
1,3-Diiodo-2-fluoro-5-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Diiodo-2-fluoro-5-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The iodine and fluorine atoms, along with the trifluoromethylthio group, contribute to its reactivity and ability to form stable complexes with various substrates. These interactions can modulate biological pathways and chemical reactions, making it a valuable compound in research.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diiodo-5-fluoro-2-(trifluoromethylthio)benzene
- 1,3-Diiodo-2-fluoro-4-(trifluoromethylthio)benzene
- 1,3-Diiodo-2-fluoro-6-(trifluoromethylthio)benzene
Uniqueness
1,3-Diiodo-2-fluoro-5-(trifluoromethylthio)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H2F4I2S |
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Molecular Weight |
447.96 g/mol |
IUPAC Name |
2-fluoro-1,3-diiodo-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F4I2S/c8-6-4(12)1-3(2-5(6)13)14-7(9,10)11/h1-2H |
InChI Key |
MLZKTMSILRALJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1I)F)I)SC(F)(F)F |
Origin of Product |
United States |
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